molecular formula C9H8BrNO4 B1381588 Benzoic acid, 3-(bromomethyl)-5-nitro-, methyl ester CAS No. 597563-44-5

Benzoic acid, 3-(bromomethyl)-5-nitro-, methyl ester

Cat. No. B1381588
CAS RN: 597563-44-5
M. Wt: 274.07 g/mol
InChI Key: XGCWUWVJPDMDMG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Benzoic acid, 3-(bromomethyl)-5-nitro-, methyl ester is a chemical compound with the empirical formula C9H9BrO2 . It is also known by its systematic name: Methyl 3-(bromomethyl)benzoate . This compound belongs to the class of organic compounds known as benzoic acids and derivatives . It is characterized by the presence of a benzene ring substituted with a bromomethyl group at position 3 and a nitro group at position 5. The methyl ester functional group is attached to the carboxylic acid moiety .


Synthesis Analysis

The synthesis of Methyl 3-(bromomethyl)benzoate involves the reaction of 3-bromomethylbenzoic acid with methanol (CH3OH) in the presence of an acid catalyst. The esterification process results in the formation of the methyl ester .


Molecular Structure Analysis

The molecular structure of Methyl 3-(bromomethyl)benzoate consists of a benzene ring with a bromomethyl group (CH2Br) attached at position 3. The nitro group (NO2) is positioned at position 5. The methyl ester group (COOCH3) is connected to the carboxylic acid group .


Physical And Chemical Properties Analysis

  • Melting Point : Approximately 41-45°C .
  • Boiling Point : Around 112-114°C at 3 mmHg .

Scientific Research Applications

I have conducted a search for the scientific research applications of “Methyl 3-(bromomethyl)-5-nitrobenzoate,” also known as “Methyl 3-(bromomethyl)-5-nitrobenzoate.” However, specific applications for this compound are not readily available in the search results.

Based on related compounds, such as methyl 3-(bromomethyl)but-3-enoate, it is possible that “Methyl 3-(bromomethyl)-5-nitrobenzoate” could be used in organic synthesis and potentially in the synthesis of biologically active compounds such as pheromones, antitumor agents, retinoids, and their analogs .

properties

IUPAC Name

methyl 3-(bromomethyl)-5-nitrobenzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8BrNO4/c1-15-9(12)7-2-6(5-10)3-8(4-7)11(13)14/h2-4H,5H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XGCWUWVJPDMDMG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC(=CC(=C1)CBr)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8BrNO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

274.07 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Benzoic acid, 3-(bromomethyl)-5-nitro-, methyl ester

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Benzoic acid, 3-(bromomethyl)-5-nitro-, methyl ester
Reactant of Route 2
Reactant of Route 2
Benzoic acid, 3-(bromomethyl)-5-nitro-, methyl ester
Reactant of Route 3
Benzoic acid, 3-(bromomethyl)-5-nitro-, methyl ester
Reactant of Route 4
Reactant of Route 4
Benzoic acid, 3-(bromomethyl)-5-nitro-, methyl ester
Reactant of Route 5
Benzoic acid, 3-(bromomethyl)-5-nitro-, methyl ester
Reactant of Route 6
Reactant of Route 6
Benzoic acid, 3-(bromomethyl)-5-nitro-, methyl ester

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.